Product packaging for 1H-Pyrrolo[1,2,3-DE]quinoxaline(Cat. No.:CAS No. 42374-99-2)

1H-Pyrrolo[1,2,3-DE]quinoxaline

Cat. No.: B14659897
CAS No.: 42374-99-2
M. Wt: 156.18 g/mol
InChI Key: AQZHVDOGJDTOCY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2,3-DE]quinoxaline is a tricyclic nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry and materials science. This compound is part of a class of fused quinoxalines recognized for its significant research value as a core template for developing biologically active molecules. Its structure is frequently investigated for modulating key biological targets. Researchers have identified closely related tricyclic quinoxalinediones as potent antagonists for the glycine binding site of the NMDA receptor, a major target in neurological research . The exploration of such structures is driven by the need for novel therapeutic agents, with quinoxaline cores appearing in compounds evaluated for diverse activities, including anti-HIV, antiparasitic, and antitumoral properties . Beyond pharmaceutical applications, the pyrroloquinoxaline structure is also of interest in material science. Functionalized derivatives are studied as functional materials due to their emissive properties; for instance, related pyrrolo[1,2-a]quinoxaline-based molecules have been designed as highly emissive fluorophores for sensing applications, including the detection of explosive chemicals . Synthetic chemistry approaches for this class of compounds continue to advance, with recent methodologies including efficient gold-catalyzed intramolecular hydroamination of alkynes to construct the complex ring system . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B14659897 1H-Pyrrolo[1,2,3-DE]quinoxaline CAS No. 42374-99-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42374-99-2

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene

InChI

InChI=1S/C10H8N2/c1-2-8-4-6-12-7-5-11-9(3-1)10(8)12/h1-7,11H

InChI Key

AQZHVDOGJDTOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC=CN3C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Pyrrolo 1,2,3 De Quinoxaline and Its Derivatives

Gold-Catalyzed Intramolecular Hydroamination Reactions

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles under mild conditions. For the construction of the 1H-pyrrolo[1,2,3-de]quinoxaline system, intramolecular hydroamination reactions catalyzed by gold complexes have proven particularly effective.

Synthesis from Substituted N-Alkynyl Indoles

A recently developed protocol facilitates the synthesis of functionalized 3H-pyrrolo[1,2,3-de]quinoxalines from appropriately substituted N-alkynyl indoles. nih.govmdpi.com This method involves the intramolecular cyclization of 1-(prop-2-yn-1-yl)-1H-indol-7-amine derivatives. The reaction proceeds efficiently under mild conditions, utilizing a gold catalyst, and is compatible with a wide array of functional groups on the indole (B1671886) and alkyne moieties, including halogens, alkoxy, cyano, ketone, and ester groups, leading to the desired products in good to high yields. mdpi.com The starting N-alkynyl indole substrates can be prepared through a multi-step sequence starting from substituted 2-phenyl-1H-indoles. nih.gov

Regioselective Cyclization Pathways (e.g., 6-exo-dig)

The gold-catalyzed intramolecular hydroamination of N-alkynyl indoles to form the 3H-pyrrolo[1,2,3-de]quinoxaline system proceeds with high regioselectivity. The reaction follows a 6-exo-dig cyclization pathway, which is kinetically and thermodynamically favored over the alternative 7-endo-dig pathway. mdpi.com In all documented experiments using this method, the 6-exo-dig product was the only isomer observed, with no traces of the 7-endo-dig cyclization product. nih.gov Following the initial cyclization, the product undergoes isomerization to afford the final, more stable imine-type structure of the 3H-pyrrolo[1,2,3-de]quinoxaline. Theoretical calculations have supported the observed stability of the final product. mdpi.com

Table 1: Gold-Catalyzed Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines This table presents examples of substituted 3H-pyrrolo-[1,2,3-de]quinoxalines synthesized via gold-catalyzed intramolecular hydroamination of N-propargyl indoles. Data sourced from Iazzetti et al., 2023. nih.gov

EntryStarting Material (Substituents on Indole)ProductYield (%)
14-Chloro-2-phenyl-1-(3-phenylprop-2-yn-1-yl)-1H-indol-7-amine2-Benzyl-7-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline95
25-Chloro-2-phenyl-1-(3-phenylprop-2-yn-1-yl)-1H-indol-7-amine2-Benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline98
35-Chloro-1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-2-phenyl-1H-indol-7-amine8-Chloro-2-(4-methoxybenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline98
41-(4-((7-Amino-5-chloro-2-phenyl-1H-indol-1-yl)methyl)phenyl)ethan-1-one1-(4-((8-Chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalin-2-yl)methyl)phenyl)ethan-1-one85

Transition Metal-Catalyzed Approaches

While gold catalysis provides a direct route to the this compound core, other transition metals like palladium, copper, and iron are workhorses in the synthesis of related heterocyclic systems. Although direct applications of the following methods to the this compound scaffold are not extensively documented, they are widely used for constructing the isomeric pyrrolo[1,2-a]quinoxalines and represent potent strategies for future synthetic design.

Palladium-Catalyzed Transformations (e.g., Sonogashira, Suzuki, Heck-type Cross-Coupling Analogs)

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. researchgate.net In the context of quinoxaline (B1680401) synthesis, it has been used to prepare 4-ethynyl-substituted pyrrolo[1,2-a]quinoxalines from 2,3-dichloroquinoxaline (B139996) in a one-pot, two-step coupling process. researchgate.net

Suzuki Coupling: This versatile reaction forms C-C bonds between organoboranes and organohalides. It has been employed in the synthesis of substituted quinoxaline-piperazine derivatives, where one of the chloro groups of 2,3-dichloroquinoxaline is first substituted via nucleophilic aromatic substitution, followed by a Suzuki coupling at the other chloro position. researchgate.net

Heck-type Cross-Coupling: The Heck reaction couples alkenes with aryl or vinyl halides. While direct application to the target scaffold is not reported, palladium-catalyzed reactions of 3-chloroquinoxalin-2-amines with internal alkynes have been used to synthesize 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxalines. researchgate.net

Copper and Iron-Catalyzed Aerobic Oxidative Carboamination

Copper and iron catalysts offer cost-effective and environmentally friendly alternatives for C-N and C-C bond formation.

Copper-Catalyzed Reactions: Copper-catalyzed aerobic oxidative domino reactions have been developed for the one-pot synthesis of pyrrolo[1,2-a]quinoxalines from readily available 1-(2-halophenyl)-1H-pyrroles and α-amino acids. acs.orgnih.gov Other copper-catalyzed methods include the synthesis from 1-(2-aminoaryl)pyrroles and arylacetic acids. researchgate.net

Iron-Catalyzed Reactions: Iron-catalyzed methods often proceed via transfer hydrogenation. A notable example is the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines from 1-(2-nitrophenyl)pyrroles and various alcohols, where an iron complex catalyzes both the reduction of the nitro group and the oxidation of the alcohol in a single pot. datapdf.comsnu.ac.krnih.govnih.gov Another iron-catalyzed approach involves the reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers. rsc.org

Domino and Cascade Reactions for Ring System Construction

Domino and cascade reactions provide efficient pathways to complex molecules by combining multiple bond-forming events in a single operation, minimizing purification steps and improving atom economy.

Gold-Catalyzed Cascade: A tandem hydroamination and hydroarylation of pyrrole-substituted anilines with alkynes, catalyzed by gold(I), yields substituted pyrrolo[1,2-a]quinoxalines. nih.gov

Iron-Promoted Cascade: The iron-catalyzed reaction between 1-(2-nitrophenyl)pyrrole (B1580555) derivatives and alcohols is a cascade of redox reactions, imine formation, and intramolecular cyclization to form pyrrolo[1,2-a]quinoxalines. nih.gov

Copper-Catalyzed Domino Reaction: The synthesis of pyrrolo[1,2-a]quinoxalines from α-amino acids and 1-(2-halophenyl)-1H-pyrroles proceeds through a copper-catalyzed aerobic oxidative domino pathway. nih.gov

Transition-Metal-Free Domino Reaction: A p-TsOH-mediated one-pot, three-component methodology has been developed for the synthesis of substituted pyrrolo/indolo[1,2-a]quinoxalines, showcasing a domino approach that does not require a transition metal. acs.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Analogous Pyrroloquinoxaline Systems This table illustrates the application of various transition metals in the synthesis of the isomeric pyrrolo[1,2-a]quinoxaline (B1220188) system.

Catalyst MetalReaction TypeStarting MaterialsProduct TypeRef.
PalladiumSonogashira Coupling2,3-Dichloroquinoxaline, Terminal Alkynes4-Ethynyl-substituted pyrrolo[1,2-a]quinoxalines researchgate.net
CopperAerobic Oxidative Domino1-(2-Halophenyl)-1H-pyrroles, α-Amino AcidsSubstituted pyrrolo[1,2-a]quinoxalines acs.orgnih.gov
IronTransfer Hydrogenation Cascade1-(2-Nitrophenyl)pyrroles, Alcohols4-Substituted pyrrolo[1,2-a]quinoxalines datapdf.comsnu.ac.krnih.gov
GoldCascade Hydroamination/HydroarylationPyrrole-substituted Anilines, AlkynesSubstituted pyrrolo[1,2-a]quinoxalines nih.gov

Catalytic Systems Utilizing Alpha-Amino Acids and Halophenyl Pyrroles

A practical and concise transition-metal-free protocol has been developed for the efficient synthesis of pyrrolo[1,2-a]quinoxalines from readily available α-amino acids and 2-(1H-pyrrol-1-yl)anilines. rsc.orgnih.gov This method is notable for the formation of new carbon-carbon and carbon-nitrogen bonds and demonstrates a wide substrate scope with tolerance for a broad range of functional groups. rsc.orgnih.gov

One specific example involves an iodine-promoted strategy for synthesizing indolo and pyrrolo[1,2-a]quinoxaline derivatives. rsc.org This method utilizes an oxidative Pictet-Spengler type amino cyclo-annulation reaction where α-amino acids act as aldehyde surrogates. rsc.org The versatility of this approach is enhanced by the concurrent benzylic oxidation and the compatibility of various starting materials under standardized conditions. rsc.org Key advantages of this protocol include the use of readily available starting materials, inexpensive promoters, and environmental friendliness, all contributing to good to excellent yields. rsc.org

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a crucial aspect of green chemistry, offering pathways that avoid the use of potentially toxic and expensive heavy metals.

Potassium Iodide-Mediated Cyclizations

An efficient and environmentally friendly method for the one-pot synthesis of 4-aryl-pyrrolo[1,2-a]quinoxalines has been reported, utilizing potassium iodide as a catalyst. researchgate.net This transition-metal-free protocol involves the reaction of N-(2-aminophenyl)pyrrole with phenylmethyl bromides in dimethyl sulfoxide (B87167) (DMSO) at 120°C. researchgate.net The reaction, which proceeds via a combination of the Kornblum oxidation and an electrophilic cyclization, yields the desired products in 40-88% yields. researchgate.net Among various iodide salts tested, including tetrabutylammonium (B224687) iodide, sodium iodide, copper(I) iodide, and zinc iodide, potassium iodide proved to be the superior catalyst. researchgate.net This method is valued for its simplicity and avoidance of transition metals. researchgate.net

In a related approach, fluoroalkylated quinoxalines have been synthesized through a one-pot tandem Michael addition/azidation/cycloamination process under mild, metal-free conditions where potassium iodide plays a crucial role. nih.gov

Oxidative Decarboxylation Approaches

A metal-free and efficient procedure has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines through a decarboxylative oxidative annulation reaction. rsc.org This method utilizes the in-situ generation of an aldehyde from an α-hydroxy acid in the presence of tert-butyl hydrogen peroxide (TBHP). rsc.org The subsequent condensation with various amines, followed by intramolecular cyclization and oxidation, affords the quinoxaline derivatives in moderate to high yields. rsc.org

Another facile and highly efficient iodine-promoted strategy involves the oxidative decarboxylation of α-amino acids to generate aldehyde surrogates. rsc.org These intermediates then undergo a Pictet–Spengler type amino cyclo-annulation reaction to form indolo and pyrrolo[1,2-a]quinoxaline derivatives. rsc.org The use of readily available starting materials, inexpensive promoters like iodine, and the environmentally benign nature of the process make this an attractive synthetic route. rsc.org

Catalyst-Free Condensation Reactions

The condensation of an aromatic diamine with an α-dicarbonyl compound is a widely utilized and straightforward method for synthesizing quinoxalines and their alkyl-substituted derivatives. sapub.org For instance, the reaction of o-phenylenediamine (B120857) with 2-oxopropionaldehyde in dimethylformamide (DMF) yields 2-methyl-quinoxaline. sapub.org

Surfactant-Catalyzed Green Synthesis Methodologies

An interesting and recyclable activated carbon/water catalytic system has been developed for the efficient synthesis of pyrrolo[1,2-a]quinoxaline derivatives. researchgate.net This method allows for the easy construction of intramolecular C-N and C-C bonds in water under mild conditions. researchgate.net The reaction is notable for its broad substrate scope and good tolerance to water and air, while being metal-free, additive-free, and redox reagent-free. researchgate.net

Another green protocol for the synthesis of quinoxalines involves the catalytic oxidative cyclization of deoxybenzoins with 1,2-phenylenediamines in water. rhhz.net A water-soluble mononuclear copper(II) complex of a zwitterionic calix rsc.orgarene is used as the catalyst in an alkaline solution, with the reaction proceeding under reflux in an oxygen atmosphere. rhhz.net This approach represents a useful and green protocol for preparing quinoxalines in an aqueous system. rhhz.net

Electrochemical Synthetic Routes

Electrochemical methods offer a powerful and sustainable alternative for the synthesis of complex organic molecules. An efficient iodine-mediated electrochemical C(sp³)–H cyclization has been developed for the synthesis of functionalized quinoxalines under mild conditions. rsc.org This method provides good to excellent yields, has a broad substrate scope, allows for the regulation of product distribution, is scalable, and exhibits high atom economy. rsc.org

Another electrochemical approach involves the oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with ethers to produce pyrrolo[1,2-a]quinoxaline derivatives. rsc.org This redox reaction, which functionalizes C(sp³)–H bonds and constructs new C–C and C–N bonds, achieves moderate to good yields. rsc.org A key feature of this atom-economic reaction is the use of tetrahydrofuran (B95107) (THF) as both a reactant and a solvent, with hydrogen gas as the only byproduct. rsc.org

Furthermore, a direct electrochemical redox reaction involving a radical cross-coupling cyclization has been developed for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles and acetonitrile (B52724) (CH3CN). researchgate.net In this metal- and oxidant-free process, acetonitrile serves as both a carbon source, via C-C cleavage, and the solvent. researchgate.net This method successfully yields a variety of substituted pyrrolo[1,2-a]quinoxaline derivatives. researchgate.net

Electrochemical Dehydrogenative Synthesis

Multi-Component and One-Pot Synthetic Strategies

A significant advancement in the synthesis of functionalized 3H-pyrrolo[1,2,3-de]quinoxalines has been the development of a gold-catalyzed one-pot protocol. This method utilizes suitably substituted N-alkynyl indoles to produce the target compounds through an intramolecular hydroamination reaction.

The reaction proceeds under mild conditions and is highly selective, promoting an exclusive 6-exo-dig cyclization. This is followed by isomerization to yield the final aromatic product. The process is initiated by a gold catalyst, such as (acetonitrile)-[(2-diphenyl)-di-tert-butylphosphine]Au(I) hexafluoroantimonate. The efficiency of the gold catalyst is notably superior to other transition metals like PtCl₂, which result in slower and less efficient reactions under harsher conditions. This methodology addresses a previously noted gap in synthetic routes to the 3H-pyrrolo-[1,2,3-de]quinoxaline system.

The scope of this one-pot strategy has been demonstrated with various substituted N-propargyl indoles, yielding good to high product yields.

Table 1: Gold-Catalyzed Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines This interactive table summarizes the yields for various substrates in the gold-catalyzed one-pot synthesis.

Entry Starting Substrate (Substituents) Product Yield (%)
1 R1=Ph, R2=H, R3=H 2-phenyl-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline 98
2 R1=Ph, R2=Cl, R3=H 8-chloro-2,5-diphenyl-3H-pyrrolo[1,2,3-de]quinoxaline 95
3 R1=Ph, R2=Cl, R3=4-OMe 8-chloro-2-(4-methoxybenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline 93
4 R1=4-Cl-Ph, R2=H, R3=H 5-(4-chlorophenyl)-2-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline 96

Stereoselective Synthesis and Enantiomer Preparation (e.g., of 5,6-dihydro-1H-pyrrolo[1,2,3-de]quinoxaline-2,3-diones)

Stereoselectivity is a critical consideration in the synthesis of complex molecules for biological evaluation. A notable example within this compound family is the synthesis of 5,6-dihydro-1H-pyrrolo[1,2,3-de]quinoxaline-2,3-diones. These tricyclic quinoxalinediones have been synthesized and evaluated for their biological activity, revealing significant differences between enantiomers. nih.gov

For instance, a carboxylic acid derivative of the five-membered ring-fused tricyclic quinoxalinedione (B3055175) (Compound 18e) demonstrated high affinity for the glycine (B1666218) site of the NMDA receptor. nih.gov However, converting this to the corresponding anilide derivative (Compound 20e) led to a significant decrease in affinity. nih.gov

This contrasts sharply with the behavior observed in the analogous six-membered ring-fused pyrido[1,2,3-de]quinoxaline system. In that series, both the carboxylic acid (18g) and its anilide derivative (20g) showed high potency. nih.gov Furthermore, upon separation of enantiomers for the anilide, only the S enantiomer (25g) retained high affinity, demonstrating clear stereochemical preference. nih.gov In the carboxylic acid series, both enantiomers (23g and 24g) were active, suggesting the carboxylate residue's charge-charge interaction with the receptor may be a dominant factor for that specific substitution. nih.gov

Table 2: Binding Affinity of Tricyclic Quinoxalinedione Derivatives This interactive table shows the binding affinity (Ki) for selected compounds, highlighting the impact of stereochemistry.

Compound Number Description Binding Affinity (Ki, nM)
18e 5,6-dihydro-1H-pyrrolo[...]-2,3-dione (carboxylic acid) 7.3 nih.gov
20e 5,6-dihydro-1H-pyrrolo[...]-2,3-dione (anilide) >1000 nih.gov
25g S enantiomer of pyrido[...]anilide 0.96 nih.gov
23g Enantiomer of pyrido[...]carboxylic acid 2.3 nih.gov
24g Enantiomer of pyrido[...]carboxylic acid 9.6 nih.gov

Challenges in Synthetic Protocols: Reaction Tolerance, Selectivity, and Efficiency

Key challenges in developing synthetic protocols for complex heterocycles include ensuring tolerance to a wide range of functional groups, achieving high selectivity for the desired product, and maximizing reaction efficiency (yield). The gold-catalyzed synthesis of 3H-pyrrolo[1,2,3-de]quinoxalines provides an excellent case study in successfully addressing these challenges.

Selectivity: The protocol demonstrates exceptional regioselectivity. The reaction exclusively yields the product of 6-exo-dig cyclization, with no detectable formation of the alternative 7-endo-dig cyclization products. This high degree of control is crucial for avoiding difficult purification steps and ensuring a clean reaction profile.

Reaction Tolerance: The mild conditions of the gold-catalyzed reaction are compatible with a variety of sensitive functional groups. The synthesis is successful with substrates bearing halogens (chloro), ethers (alkoxyl), nitriles (cyano), ketones, and esters. This tolerance allows for the synthesis of a diverse library of functionalized derivatives, which is essential for structure-activity relationship studies.

Efficiency: The methodology is highly efficient, affording the desired tricyclic products in yields that are described as good to high. For many of the reported substrates, yields exceed 90%, making it an attractive and practical method for accessing this heterocyclic system.

Elucidation of Reaction Mechanisms and Catalytic Cycles

Mechanistic Studies of Gold-Catalyzed Hydroamination and Subsequent Isomerization

A significant advancement in the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines involves a gold-catalyzed intramolecular hydroamination of N-alkynyl indoles. unicatt.itmdpi.com This methodology has been shown to be highly selective, exclusively yielding the 6-exo-dig cyclization product, which subsequently isomerizes to the final imine-type product. mdpi.com

The proposed reaction mechanism, supported by theoretical calculations, commences with the gold-catalyzed hydroamination. mdpi.com This key step is followed by an isomerization process. Computational studies, specifically Hartree-Fock (HF) calculations with a 6-31G** basis set, have been employed to rationalize the stability of the final product over other potential isomers. mdpi.comresearchgate.net These calculations indicate that the thermodynamic stability of the imine-type product drives the isomerization, ensuring its formation as the sole product. mdpi.com The reaction is compatible with a range of functional groups, including halogens, alkoxyl, cyano, ketone, and ester moieties, highlighting its synthetic utility. mdpi.comnih.gov

A tandem process involving gold-catalyzed hydroamination and hydroarylation has also been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from pyrrole-substituted anilines and alkynes. nih.gov Deuterium labeling studies suggest a mechanism that proceeds through the formation of an intermolecular C-N bond followed by an intramolecular nucleophilic reaction, mediated by a cationic gold complex. nih.gov This reaction proceeds efficiently in toluene (B28343) at 80 °C. nih.gov

Table 1: Gold-Catalyzed Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines

Entry Starting Material (N-alkynyl indole) Catalyst Solvent Temperature (°C) Yield (%) Reference
1 Substituted N-propargyl indoles Gold catalyst Dichloromethane (B109758) Room Temp Good to Excellent mdpi.com
2 Pyrrole-substituted anilines and alkynes Gold(I) catalyst Toluene 80 Moderate to Excellent nih.gov

Proposed Catalytic Cycles for Transition Metal-Mediated Transformations (e.g., Pd, Cu, Fe)

Transition metals, particularly palladium, copper, and iron, have been extensively used to catalyze the synthesis of pyrrolo[1,2,3-DE]quinoxaline and its isomers, such as pyrrolo[1,2-a]quinoxalines. researchgate.netresearchgate.netresearchgate.net

Palladium: Palladium-catalyzed reactions are versatile for constructing the pyrrolo[1,2-a]quinoxaline (B1220188) skeleton. One notable example is the one-pot sequential Sonogashira coupling of 2,3-dichloroquinoxaline (B139996) with two different terminal alkynes. researchgate.net This approach allows for the synthesis of unsymmetrical 2,3-diethynyl quinoxalines, which can be further transformed into 4-ethynyl-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net Another strategy involves the palladium-catalyzed hydrogenative coupling of nitroarenes and phenols, providing access to spirocyclic pyrrolo- and indolo-fused quinoxalines without the need for high-pressure hydrogen. acs.org Furthermore, a silver-free palladium-catalyzed arylation of C1-H bonds in pyrrolo[1,2-a]quinoxalines with aryl bromides has been developed, offering a more practical and cost-effective method. rsc.org

Copper: Copper catalysis has proven effective in various synthetic routes. A copper(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides proceeds through C-C bond cleavage and the formation of new C-C and C-N bonds, with evidence suggesting the involvement of alkyl radical species. rsc.org Another copper-catalyzed method utilizes the reaction of 1-(2-aminoaryl)pyrroles and arylacetic acids, involving decarboxylation, condensation, cyclization, and aromatization, with oxygen playing a role in the catalytic cycle. researchgate.net Additionally, a copper-catalyzed [5+1] cyclization of o-pyrrolo anilines with N-tosylhydrazones generates spiro-dihydropyrrolo[1,2-a]quinoxaline derivatives through a nucleophilic attack of the amine on a copper-carbene intermediate. nih.gov

Iron: Iron catalysis offers an economical and environmentally friendly alternative. An iron-catalyzed method for synthesizing pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers has been developed, which involves the functionalization of C(sp3)-H bonds. rsc.org A one-pot synthesis of 4,7-substituted pyrrolo[1,2-a]quinoxalines has also been achieved through an iron-promoted cascade of redox reactions, imine formation, and intramolecular cyclization, starting from 1-(2-nitrophenyl)pyrrole (B1580555) derivatives and alcohols. nih.govresearchgate.net This process is the first of its kind to combine iron-mediated aryl nitro reduction and aerobic oxidation of alcohols in a single pot. nih.gov

Understanding Metal-Free Catalytic Mechanisms

In recent years, metal-free catalytic systems have gained traction for the synthesis of quinoxaline (B1680401) derivatives, offering a more sustainable approach. nih.gov These reactions often proceed through modifications of classical strategies. nih.gov

One such method involves the catalyst-free oxidative cyclization of diamines and phenacyl bromide in ethanol, a green solvent. nih.gov Another approach is the iodine-catalyzed reaction of o-phenylenediamines with hydroxy ketones, where DMSO acts as both the solvent and the oxidant. nih.gov This method demonstrates broad functional group tolerance and provides excellent yields. nih.gov Furthermore, the synthesis of pyrrolo[1,2-a]quinoxalines can be achieved through a transition-metal-free (hetero)arylsulfonylation of 1-iodopyrrolo[1,2-a]quinoxalines with sodium arylsulfinates, where the aryl iodides are generated in situ. researchgate.net

Role of Solvents and Additives in Reaction Regioselectivity and Efficiency

The choice of solvents and additives plays a critical role in directing the regioselectivity and enhancing the efficiency of reactions leading to the 1H-Pyrrolo[1,2,3-DE]quinoxaline core and its isomers.

In the gold-catalyzed synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines, dichloromethane was found to be an effective solvent. mdpi.com For the palladium-catalyzed arylation of pyrrolo[1,2-a]quinoxalines, 1,4-dioxane (B91453) was the solvent of choice, and the addition of PPh3 as a ligand was crucial for the reaction's success in the absence of a silver additive. rsc.org In copper-catalyzed reactions, the use of a bipyridyl ligand in conjunction with CuSO4 was found to be efficient for the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminoaryl)pyrrole and arylacetic acids. researchgate.net

In metal-free systems, the solvent can also act as a reactant or an oxidant. For instance, in the iodine-catalyzed synthesis of quinoxalines, DMSO serves as both the solvent and the oxidant. nih.gov In another metal-free approach, acetonitrile (B52724) acts as both a carbon source and a solvent in the electrochemical synthesis of pyrrolo[1,2-a]quinoxaline derivatives. researchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

The final product distribution in the synthesis of complex heterocyclic systems like this compound is often governed by a delicate interplay between kinetic and thermodynamic control.

In the gold-catalyzed synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines, theoretical calculations have shown that the observed product is the thermodynamically more stable isomer. mdpi.com This suggests that under the reaction conditions, an equilibrium is established, favoring the formation of the most stable product.

The synthesis of spiro[oxindole-3,3'-pyrrolines] via a 1,4-dipolar cycloaddition has been shown to be under thermodynamic control, leading to the formation of a specific, stable spiro adduct. dntb.gov.ua Understanding these thermodynamic and kinetic factors is crucial for optimizing reaction conditions to achieve the desired product with high selectivity. The study of reaction progress kinetic analysis and linear free energy relationships can provide quantitative insights into the reversibility of reactions and help in developing predictive models for reaction outcomes. rsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3H-pyrrolo-[1,2,3-de]quinoxalines
N-alkynyl indoles
Dichloromethane
Toluene
2,3-dichloroquinoxaline
4-ethynyl-substituted pyrrolo[1,2-a]quinoxalines
Nitroarenes
Phenols
Spirocyclic pyrrolo- and indolo-fused quinoxalines
Aryl bromides
1,4-dioxane
2-(1H-pyrrol-1-yl)anilines
Alkylsilyl peroxides
1-(2-aminoaryl)pyrroles
Arylacetic acids
o-pyrrolo anilines
N-tosylhydrazones
Spiro-dihydropyrrolo[1,2-a]quinoxaline
1-(2-nitrophenyl)pyrrole
Alcohols
Diamines
Phenacyl bromide
Ethanol
o-phenylenediamines
Hydroxy ketones
DMSO
1-iodopyrrolo[1,2-a]quinoxalines
Sodium arylsulfinates
Acetonitrile
PPh3
CuSO4
Bipyridyl
Spiro[oxindole-3,3'-pyrrolines]
Gold
Palladium
Copper
Iron
Iodine
Hartree-Fock (HF)
Sonogashira coupling
Pyrrole-substituted anilines
Alkynes
Cationic gold complex
Alkyl radical species
Copper-carbene
Imine
Cyclization
Aromatization
Decarboxylation
Condensation
Redox reactions
Oxidative cyclization
(Hetero)arylsulfonylation
Hydroamination
Hydroarylation

Derivatization and Functionalization Strategies of the 1h Pyrrolo 1,2,3 De Quinoxaline Core

Regioselective Halogenation (e.g., Bromination, Iodination)

Halogenated 1H-pyrrolo[1,2,3-de]quinoxalines are valuable intermediates for further structural modifications, typically through cross-coupling reactions. Consequently, the development of regioselective halogenation methods is of significant interest.

C-H Bond Activation and Selective Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the regioselective functionalization of the 1H-pyrrolo[1,2,3-de]quinoxaline core. researchgate.net This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. Research has demonstrated the feasibility of introducing various functional groups, including halogens, at specific positions of the pyrrolo[1,2-a]quinoxaline (B1220188) ring system through C-H activation. scirp.org While the specific application to the this compound isomer is an area of ongoing research, the principles of C-H activation are broadly applicable to this class of compounds.

Recent studies have highlighted efficient methods for the regioselective bromination of pyrrolo[1,2-a]quinoxalines. rsc.orgrsc.org For instance, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be a mild and effective reagent for this purpose. rsc.orgrsc.orgrsc.org This method allows for the selective introduction of bromine at the C3 position or dibromination at the C1 and C3 positions. rsc.orgrsc.org

A proposed mechanism for the C3-bromination using TBATB suggests an electrophilic substitution pathway. rsc.org This process is believed to proceed without the involvement of free radicals. rsc.org Furthermore, the resulting C3-brominated product can undergo subsequent C1-chlorination, yielding a di-halogenated pyrrolo[1,2-a]quinoxaline derivative. rsc.org

Solvent-Controlled Regioselectivity in Halogenation

The choice of solvent can play a critical role in directing the regioselectivity of halogenation reactions. rsc.org While specific studies on the solvent-controlled halogenation of this compound are not extensively detailed in the provided search results, the principle is a fundamental concept in organic synthesis. The polarity and coordinating ability of the solvent can influence the reactivity of the halogenating agent and the stability of reaction intermediates, thereby dictating the position of halogen incorporation. For instance, in the context of other heterocyclic systems, solvent regulation has been successfully employed to achieve regioselective synthesis of halo-substituted compounds. rsc.org

Introduction of Diverse Substituents via Cross-Coupling Reactions (e.g., Trifluoromethylation)

Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing a wide range of substituents onto the this compound scaffold. These reactions typically involve the coupling of a halogenated or otherwise activated pyrroloquinoxaline with a suitable coupling partner.

A notable example is the introduction of the trifluoromethyl (CF3) group, a substituent known to enhance the metabolic stability and lipophilicity of drug candidates. An efficient copper(II)-catalyzed direct C-H trifluoromethylation of pyrrolo[1,2-a]quinoxalines using sodium trifluoromethanesulfinate (CF3SO2Na) has been developed. researchgate.net This method demonstrates good functional group tolerance and allows for the synthesis of C1-trifluoromethylated products in moderate to good yields. researchgate.net The reaction is believed to proceed through a CF3-radical mechanism. researchgate.net

Furthermore, the Buchwald-Hartwig cross-coupling reaction has been successfully employed to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. nih.govrsc.org This palladium-catalyzed amination allows for the introduction of various substituted piperazines at the C1 position of the pyrrolo[1,2-a]quinoxaline core. nih.gov

Functional Group Interconversions and Post-Synthetic Modifications

Post-synthetic modifications of functional groups already present on the this compound ring system provide another avenue for structural diversification. These transformations allow for the fine-tuning of molecular properties after the core heterocyclic structure has been assembled.

For example, a gold-catalyzed protocol for the synthesis of functionalized 3H-pyrrolo[1,2,3-de]quinoxalines has been developed, which is compatible with various functional groups such as halogens, alkoxyl, cyano, ketone, and ester groups. mdpi.comresearchgate.netnih.govunicatt.it This compatibility allows for subsequent chemical manipulations of these functionalities.

Synthesis of Polyfunctionalized this compound Architectures

The development of synthetic strategies that allow for the construction of polyfunctionalized this compound architectures is essential for creating complex molecules with tailored properties.

One approach involves the regioselective introduction of multiple halogen atoms, which can then serve as handles for sequential cross-coupling reactions. For instance, the selective C3-bromination of pyrrolo[1,2-a]quinoxalines followed by C1-chlorination provides a platform for the differential introduction of substituents at these two positions. rsc.org

Furthermore, methods for the direct C-H arylation of pyrrolo[1,2-a]quinoxalines have been reported, enabling the synthesis of 1-arylated and 1,3-diarylated derivatives. researchgate.net These poly-arylated structures can exhibit interesting photophysical properties.

A gold-catalyzed intramolecular hydroamination of N-alkynyl indoles provides a route to functionalized 3H-pyrrolo[1,2,3-de]quinoxalines. mdpi.comnih.gov This method tolerates a variety of functional groups on the starting materials, leading to polyfunctionalized products. The reaction proceeds with high selectivity for the 6-exo-dig cyclization pathway. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Pyrrolo 1,2,3 De Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrroloquinoxaline derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. Analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the unambiguous assignment of the complex molecular architecture.

Recent studies on a series of functionalized 3H-pyrrolo[1,2,3-de]quinoxalines have provided extensive NMR data. mdpi.com For instance, in derivatives synthesized via gold-catalyzed intramolecular hydroamination, the proton and carbon signals are well-resolved and characteristic of the tricyclic framework. mdpi.comresearchgate.net

¹H NMR Spectroscopy: In substituted 3H-pyrrolo[1,2,3-de]quinoxalines, the aromatic protons typically appear in the downfield region (δ 7.0-8.1 ppm). A characteristic singlet for the proton at the C1 position is often observed around δ 6.6 ppm. The methylene (B1212753) protons of the pyrrolo ring and adjacent substituents show signals in the upfield region, for example, between δ 3.2 and 4.5 ppm. mdpi.comunicatt.it

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide confirmation of the carbon skeleton. The quaternary carbons of the fused ring system show signals in the aromatic region, typically from δ 125 to 168 ppm. The CH carbons of the aromatic and pyrrole (B145914) rings resonate within this region as well, while the sp³-hybridized methylene carbons (CH₂) appear at higher field, generally between δ 32 and 49 ppm. mdpi.comunicatt.it

The following tables present representative NMR data for several synthesized derivatives of 3H-pyrrolo[1,2,3-de]quinoxaline.

Interactive Table: ¹H NMR Data for Selected 3H-Pyrrolo[1,2,3-DE]quinoxaline Derivatives mdpi.comunicatt.it

Compound NameAromatic Protons (δ, ppm)C1-H (δ, ppm)CH₂ Protons (δ, ppm)Other Protons (δ, ppm)
2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline8.06–7.98 (m, 2H), 7.58–7.41 (m, 10H)6.60 (s, 1H)4.50–4.43 (m, 2H), 3.34–3.25 (m, 2H)-
8-chloro-2-(4-chlorobenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline7.96 (d, J=8.7 Hz, 2H), 7.56–7.42 (m, 10H)6.59 (s, 1H)4.46–4.48 (m, 2H), 3.26–3.20 (m, 2H)-
2-(4-chlorobenzyl)-8-methyl-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline7.96 (d, J=8.6 Hz, 2H), 7.59–7.39 (m, 7H), 7.37 (s, 1H)6.60 (s, 1H)4.48–4.42 (m, 2H), 3.27–3.20 (m, 2H)2.53 (s, 3H, CH₃)
1-(4-((8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalin-2-yl)methyl)phenyl)ethan-1-one8.12–8.0 (m, 4H), 7.57–7.41 (m, 7H)6.60 (s, 1H)4.50–4.42 (m, 2H), 3.33–3.25 (m, 2H)2.67 (s, 3H, COCH₃)

Interactive Table: ¹³C NMR Data for Selected 3H-Pyrrolo[1,2,3-DE]quinoxaline Derivatives mdpi.comunicatt.it

Compound NameAromatic C (δ, ppm)Aromatic CH (δ, ppm)CH₂ (δ, ppm)Other C (δ, ppm)
2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline167.7, 142.8, 139.7, 134.0, 131.8, 131.1, 130.8, 125.7130.4, 129.3, 128.67, 128.64, 128.3, 127.2, 124.1, 118.4, 102.048.4, 33.08-
8-chloro-2-(4-chlorobenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline166.2, 142.8, 138.0, 136.7, 133.7, 131.7, 130.9, 125.7129.3, 128.8, 128.7, 128.6, 128.4, 128.3, 124.2, 118.6, 102.148.3, 32.8-
2-(4-chlorobenzyl)-8-methyl-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline164.9, 141.7, 138.6, 136.2, 132.8, 132.4, 130.3, 129.9, 128.9, 128.2129.3, 128.7, 128.6, 128.5, 128.0, 126.1, 119.6, 102.048.5, 32.821.1 (CH₃)
1-(4-((8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalin-2-yl)methyl)phenyl)ethan-1-one197.6 (C=O), 166.3, 143.6, 142.9, 138.1, 133.6, 131.7, 130.9, 128.4, 128.3, 125.8129.3, 128.7, 128.6, 128.5, 127.4, 124.5, 119.0, 102.148.2, 33.026.7 (COCH₃)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of novel compounds. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, which allows for the confident determination of a compound's molecular formula.

For various newly synthesized 3H-pyrrolo[1,2,3-de]quinoxaline derivatives, HRMS (using electrospray ionization, ESI) has been employed to confirm their composition. mdpi.comunicatt.it The technique measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high precision, typically to four decimal places. The experimentally found mass is then compared to the calculated mass for the proposed chemical formula, with a close match confirming the structure. mdpi.com

Interactive Table: HRMS Data for Selected 3H-Pyrrolo[1,2,3-DE]quinoxaline Derivatives mdpi.comunicatt.it

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalineC₂₃H₁₈ClN₂357.1153357.1133
8-chloro-2-(4-chlorobenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalineC₂₃H₁₇Cl₂N₂391.0763391.0754
2-(4-chlorobenzyl)-8-methyl-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalineC₂₄H₂₀ClN₂371.1310371.1321
1-(4-((8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalin-2-yl)methyl)phenyl)ethan-1-oneC₂₅H₂₀ClN₂O399.1259399.1263

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. While detailed IR spectra for the parent 1H-Pyrrolo[1,2,3-DE]quinoxaline are not extensively reported, data from related pyrroloquinoxaline derivatives provide insight into the characteristic absorption bands. tandfonline.comnih.govresearchgate.net

For example, in derivatives of 7H-pyrrolo[3,2-f]quinoxaline, characteristic peaks include N-H stretching vibrations around 3200 cm⁻¹, C=O stretching for ketone functionalities near 1655-1663 cm⁻¹, and C=C/C=N bond vibrations within the aromatic system in the 1500-1635 cm⁻¹ region. tandfonline.com For other pyrrole derivatives, C-H stretching of the aromatic rings can be observed between 3131-3057 cm⁻¹, while aliphatic C-H stretching appears around 2916 cm⁻¹. acgpubs.org These values serve as a useful reference for identifying the key structural components of the this compound scaffold.

X-ray Crystallography for Solid-State Structural Analysis (e.g., of Derivatives)

For instance, the crystal structure of 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was established by X-ray crystallography, which confirmed the structure that had been anticipated based on NMR data. researchgate.net Similarly, the structure of another derivative, bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine, was determined to crystallize in the monoclinic space group P21/c. researchgate.net

In a study of pyrrolo[2,3-b]quinoxaline derivatives, single-crystal X-ray diffraction verified the planar nature of the central pyrrolo[2,3-b]quinoxaline ring system and determined the angles at which the attached phenyl rings were oriented relative to this plane. nih.gov These analyses are critical for understanding the steric and electronic properties that govern the molecule's interactions and reactivity.

Spectroscopic Techniques for Analyzing Conformational Isomerism and Tautomerism (e.g., Atropisomerism)

The pyrroloquinoxaline framework can exhibit interesting isomeric phenomena, including tautomerism and, in suitably substituted derivatives, atropisomerism. Spectroscopic methods are essential for studying these dynamic processes.

Tautomerism: Tautomers are isomers that readily interconvert, often through the migration of a proton. The synthesis of 3H-pyrrolo[1,2,3-de]quinoxalines involves an isomerization step from an initial cyclization product. mdpi.com Theoretical calculations have been used to support experimental data, indicating that the final 3H-imine-type product is more stable than its potential enamine tautomer. mdpi.comresearchgate.net In other related systems, such as 7H-pyrrolo[3,2-f]quinoxaline derivatives, the presence of specific tautomers (e.g., an enol form) has been identified by characteristic signals in ¹H NMR spectra, such as a singlet for the hydroxyl proton. tandfonline.com

Atropisomerism: Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org This phenomenon is common in biaryl systems where bulky substituents restrict free rotation. nih.gov While not specifically documented for the parent this compound, derivatives with bulky groups attached to the quinoxaline (B1680401) and pyrrole rings could potentially exhibit atropisomerism. Dynamic NMR spectroscopy is a primary tool for studying atropisomers, as it can measure the energy barrier to rotation by observing changes in the NMR spectrum at different temperatures. wikipedia.org The presence of a high rotational barrier can lead to the existence of stable, separable atropisomers. nih.govyoutube.com

Theoretical and Computational Studies of 1h Pyrrolo 1,2,3 De Quinoxaline

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have proven to be invaluable tools for investigating the electronic and photophysical properties of the 1H-Pyrrolo[1,2,3-DE]quinoxaline scaffold and its derivatives. These computational methods provide deep insights into the structure-property relationships that govern the behavior of these molecules.

Electronic Structure Analysis (e.g., HOMO/LUMO Energy Levels)

The electronic structure of pyrroloquinoxaline derivatives, particularly the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding their chemical reactivity and photophysical behavior. nih.gov Computational studies have shown that substituting the core pyrrolo[1,2,3-de]quinoxaline structure can significantly influence the HOMO and LUMO energy levels. For instance, the introduction of benzene (B151609) or thiophene (B33073) rings can alter the post-excitation electron flow and impact various photophysical properties. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating a more chemically reactive molecule. nih.gov In conjugated systems like pyrroloquinoxalines, this energy gap also dictates the energy of the π to π* electronic transitions, which are responsible for their UV-Vis absorption characteristics. libretexts.org As the size of the conjugated π system increases, the HOMO-LUMO energy gap narrows, leading to the absorption of longer wavelengths of light. libretexts.org DFT calculations have been successfully employed to compute these energy levels and predict the chemical reactivity of various pyrrolo[1,2,3-de]quinoxaline derivatives. nih.gov

Calculated HOMO and LUMO Energy Levels for a Pyrrolo[2,3-b]quinoxaline Derivative.
MethodHOMO Energy (Hartree)LUMO Energy (Hartree)Energy Gap (Hartree)
B3LYP/6-31G -0.225-0.0810.144
HF/6-31G-0.3280.0350.363

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, Emission)

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for predicting the spectroscopic properties of molecules, including their UV-Vis absorption and emission spectra. nih.gov For pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, TDDFT calculations have shown excellent agreement with experimental UV-Vis absorption peaks. nih.gov These calculations can identify the specific electronic transitions, such as S₀→S₁ and S₀→S₂, that contribute to the observed absorption bands. nih.gov For example, in some substituted pyrrolo[1,2-a]quinoxalines, both S₀→S₁ (arising from the HOMO→LUMO transition) and S₀→S₂ (arising from the HOMO-1→LUMO transition) are strongly allowed and dominate the higher-wavelength absorption peaks. nih.gov

The predictive power of TDDFT extends to fluorescence and phosphorescence emissions. By calculating the energy difference between the excited state and the ground state, the expected emission wavelengths can be estimated. nih.gov These theoretical predictions have been instrumental in understanding the solvatochromic and solvatofluorochromic behavior of these compounds, where the emission properties are sensitive to the polarity of the solvent. nih.gov

Predicted Emission Peaks for Substituted Pyrrolo[1,2-a]quinoxalines.
CompoundPredicted Phosphorescence Emission (nm)
QHH445
QPP493
QPT505
QTP476

Elucidation of Photophysical Pathways (e.g., Fluorescence, Phosphorescence, Intersystem Crossing, Aggregation-Induced Emission)

Computational studies using TDDFT have been crucial in unraveling the complex photophysical pathways of pyrroloquinoxaline derivatives. nih.gov These studies have shed light on processes such as fluorescence, phosphorescence, intersystem crossing (ISC), and aggregation-induced emission (AIE). nih.govresearchgate.net

For instance, in some 2,4-disubstituted pyrrolo[1,2-a]quinoxalines, the fluorescent S₁ state can undergo intersystem crossing to higher triplet states (T₂/T₃). nih.govnih.gov This process is often accompanied by a significant increase in charge transfer character and a change in molecular geometry. nih.gov These higher triplet states have been identified as the phosphorescent states, and computational results have been validated by experimental phosphorescence studies. nih.govnih.gov

Furthermore, theoretical calculations have helped to explain the aggregation-induced emission (AIE) phenomenon observed in certain pyrrolo[1,2-a]quinoxaline derivatives. nih.govresearchgate.net Molecules like QPP and QTP exhibit significant fluorescence enhancement in aggregated states, and computational models have provided a plausible mechanism for this behavior, linking it to restricted intramolecular rotations in the aggregated form. nih.govresearchgate.net

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving the this compound core. These computational approaches provide detailed information about the energetics and pathways of chemical transformations.

Transition State Analysis and Energy Barriers

Understanding the mechanism of a chemical reaction often requires the identification and characterization of transition states. Quantum chemical calculations can be used to locate these high-energy structures that connect reactants to products. The energy of the transition state relative to the reactants determines the activation energy or energy barrier of the reaction.

While specific transition state analyses for reactions involving the this compound core are not extensively detailed in the provided search results, the principles of such calculations are well-established. For example, in the context of cycloaddition reactions, DFT calculations can model the transition states to understand the feasibility and preferred pathways of the reaction.

Computational Modeling of Molecular Interactions

Computational modeling serves as a powerful tool to predict and analyze the ways in which the this compound scaffold might interact with biological targets. While specific molecular docking and interaction studies for this exact heterocycle are not extensively detailed in current literature, its structural features suggest significant potential for such interactions, particularly in medicinal chemistry.

The 3H-pyrrolo-[1,2,3-de]quinoxaline framework is structurally analogous to compounds known to inhibit the Myeloid cell leukemia 1 (Mcl-1) protein, a crucial anti-apoptotic target in cancer therapy. mdpi.com Mcl-1 inhibitors are sought after for their ability to induce apoptosis in cancer cells where the protein is overexpressed. nih.gov Computational docking simulations are a key method for exploring this potential. Such models would place the pyrroloquinoxaline derivative into the binding pocket of the Mcl-1 protein (or other targets) to calculate its binding affinity and predict its orientation. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov

Although direct docking studies on this compound are not yet published, research on related isomers like pyrrolo[2,3-b]quinoxalines demonstrates the utility of this approach. For instance, derivatives of the pyrrolo[2,3-b]quinoxaline isomer have been evaluated in silico for their interaction with the SARS-CoV-2 nucleocapsid protein, revealing potential binding modes and energies. nih.gov These studies underscore the capability of computational methods to screen for and rationalize the biological activity of the broader pyrroloquinoxaline family.

Conformational Analysis and Stability Predictions

Theoretical calculations have been instrumental in understanding the conformational preferences and relative stability of isomers related to the this compound core. In the synthesis of functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines, computational chemistry was employed to explain the exclusive formation of one specific isomer over another. mdpi.comresearchgate.netnih.gov

During a gold-catalyzed synthesis, the reaction selectively yields the 3H-pyrrolo-[1,2,3-de]quinoxaline (an imine-type product) instead of a possible isomeric enamine structure. mdpi.comnih.gov To rationalize this experimental outcome, theoretical calculations were performed to compare the stability of the two potential isomers. mdpi.comresearchgate.net

Hartree-Fock (HF) calculations using the 6-31G** basis set were conducted on a model compound, 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline, and its hypothetical enamine isomer. researchgate.netnih.gov The results indicated that the experimentally observed 3H-tautomer is significantly more stable than the 1H-enamine tautomer. nih.gov This difference in stability is the driving force behind the selective formation of the final product. mdpi.com

IsomerStructureRelative Energy (kcal/mol)Status
3H-Pyrrolo[1,2,3-de]quinoxaline (Imine)The synthesized and observed product.0.00More Stable
This compound (Enamine)A hypothetical isomeric structure.+10.4Less Stable

These computational findings are crucial as they not only support the experimental data but also provide a predictive framework for the behavior of this heterocyclic system, guiding future synthetic efforts and applications. mdpi.com

Advanced Material Science and Optoelectronic Applications of 1h Pyrrolo 1,2,3 De Quinoxaline Derivatives

Design and Synthesis of Pyrroloquinoxaline-Based Hole Transporting Molecules

The rational design and efficient synthesis of novel organic molecules are foundational to the development of next-generation optoelectronic devices. For hole transporting materials (HTMs), molecular design strategies often focus on creating donor-acceptor (D-A) structures to modulate energy levels, improve charge mobility, and ensure device stability. acs.orgrsc.org The quinoxaline (B1680401) unit, being electron-deficient, is an excellent acceptor core for D-A-D type HTMs. acs.orgrsc.org Design principles for high-performance quinoxaline-based HTMs include enhancing molecular planarity through noncovalent conformational locks (e.g., S···N interactions) and incorporating self-assembling functional groups to improve interfacial contact and passivate defects in devices like perovskite solar cells. mdpi.comnih.gov

A significant breakthrough in accessing the pyrrolo[1,2,3-de]quinoxaline scaffold has been the development of a gold-catalyzed protocol. mdpi.comnih.gov This method utilizes a selective intramolecular hydroamination of specifically designed N-alkynyl indoles to construct the functionalized 3H-pyrrolo-[1,2,3-de]quinoxaline core. mdpi.comnih.govresearchgate.net The reaction proceeds via a 6-exo-dig cyclization, which, after isomerization, yields the final tricyclic product. mdpi.com This synthetic route is notable for its mild reaction conditions and compatibility with a wide array of functional groups, including halogens, alkoxyl, cyano, ketone, and ester moieties, allowing for the creation of a library of derivatives with tunable properties. mdpi.comnih.gov

The synthesis starts from substituted N-propargyl indoles, which undergo cyclization in the presence of a gold catalyst, such as [JohnphosAu(CH₃CN)]SbF₆, in a solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com This process has been shown to produce a variety of substituted 3H-pyrrolo-[1,2,3-de]quinoxalines in good to excellent yields, as detailed in the table below. mdpi.com The robustness of this synthetic method opens the door for creating tailored molecules for specific applications in materials science. researchgate.net

CompoundSubstituentsYield (%)
2aR¹=Cl, R²=H, R³=Ph98
2bR¹=Cl, R²=Cl, R³=Ph86
2cR¹=Cl, R²=CN, R³=Ph78
2dR¹=Cl, R²=COPh, R³=Ph85
2eR¹=Cl, R²=CO₂Et, R³=Ph88
2fR¹=Cl, R²=OMe, R³=p-OMe-Ph80
2gR¹=OMe, R²=H, R³=Ph95
2hR¹=Br, R²=H, R³=Ph97
2iR¹=Me, R²=Cl, R³=Ph79
2kR¹=Cl, R²=H, R³=Thienyl81

Investigation of Photofunctional Properties for Device Applications

The utility of a molecule in optoelectronic devices is determined by its photofunctional properties. These include how the molecule behaves upon aggregation, its internal charge distribution in the excited state, and its efficiency in emitting light. While the synthesis of 3H-pyrrolo-[1,2,3-de]quinoxaline derivatives is well-established, detailed experimental data on their specific photofunctional properties are not yet widely reported. However, the known behaviors of the broader quinoxaline and pyrroloquinoxaline families provide a strong basis for predicting their potential and guiding future research.

Aggregation-Induced Emission (AIE) Phenomena

Typically, many fluorescent molecules (fluorophores) suffer from a phenomenon called aggregation-caused quenching (ACQ), where their light emission decreases or is extinguished in the aggregated or solid state. In contrast, aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light efficiently upon aggregation. rsc.orgnih.gov The primary mechanism for AIE is the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong light emission. rsc.org

This property is highly desirable for solid-state lighting and sensor applications. rsc.org Several derivatives of the related pyrrolo[1,2-a]quinoxaline (B1220188) isomer have been shown to exhibit AIE, where their fluorescence is significantly enhanced in aggregated states compared to in solution. nih.govnih.govbohrium.comresearchgate.net Given the structural rigidity of the 3H-pyrrolo-[1,2,3-de]quinoxaline core, its derivatives, particularly those with rotatable peripheral groups, are promising candidates for exhibiting AIE phenomena.

Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a process that occurs in molecules typically composed of an electron-donating (D) unit and an electron-accepting (A) unit, connected by a π-conjugated bridge. rsc.org Upon photoexcitation, an electron moves from the donor to the acceptor, creating an excited state with a large dipole moment. nih.govrsc.org This charge separation is crucial for many applications, including organic photovoltaics, sensors, and nonlinear optics. rsc.org In some cases, ICT is accompanied by a change in molecular geometry, a process known as twisted intramolecular charge transfer (TICT). rsc.orgresearchgate.net

The pyrrolo[1,2,3-de]quinoxaline scaffold inherently contains an electron-rich pyrrole (B145914) fused to an electron-deficient quinoxaline, suggesting a built-in D-A character. This can be further tuned by adding external donor or acceptor substituents. Studies on various quinoxaline derivatives confirm their ability to facilitate ICT. mdpi.comnih.govnih.govnih.govnih.gov The asymmetric D-A backbone in some quinoxaline-based HTMs endows the material with a large dipole moment, which promotes ICT. mdpi.comnih.gov Therefore, the 3H-pyrrolo-[1,2,3-de]quinoxaline system is a prime candidate for designing novel materials with strong ICT characteristics.

Photoluminescence Quantum Yield (PLQY) and Radiative/Non-Radiative Rates

Achieving a high PLQY, especially in the solid state, is a key challenge in materials design. rsc.org As mentioned, phenomena like AIE can significantly boost PLQY by suppressing non-radiative pathways. nih.gov The PLQY of related pyrrolo[1,2-a]quinoxalines has been shown to be highly dependent on the molecular structure and environment (e.g., solvent vs. solid state). nih.gov For 3H-pyrrolo-[1,2,3-de]quinoxaline derivatives to be viable for emissive applications, a systematic investigation into their PLQY and the factors influencing their radiative and non-radiative decay rates will be necessary.

Exploration of Electrochemical Properties for Energy and Sensor Technologies

The electrochemical properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for its application in energy and sensor technologies. In devices like solar cells and OLEDs, these energy levels must be properly aligned with those of adjacent materials to ensure efficient charge injection, transport, and extraction. researchgate.net Cyclic voltammetry is a standard technique used to determine these redox potentials experimentally. nih.gov

For instance, in sensor technology, the binding of an analyte can cause a change in the molecule's electronic structure, leading to a measurable change in its electrochemical or photophysical properties. The electrochemical activity of quinoxalines can be modulated by their environment; for example, the presence of a Lewis acid can "turn on" the electrochemical activity of quinoxaline in certain electrolytes. researchgate.netmit.edu While the synthetic literature on 3H-pyrrolo-[1,2,3-de]quinoxalines highlights their potential in material science, it does not yet provide detailed electrochemical data. mdpi.comnih.gov Future work to characterize the HOMO/LUMO levels and redox stability of these new derivatives is essential to unlock their potential in solar cells, batteries, and electrochemical sensors.

Potential in Organic Electroluminescence

Organic electroluminescence is the phenomenon where an organic material emits light in response to an electric current. This is the working principle behind OLEDs, which are now ubiquitous in displays and lighting. nih.gov An OLED is typically a multilayer device where electrons and holes are injected from electrodes into organic layers, and their recombination on an emissive molecule generates light. jmaterenvironsci.com

The quinoxaline scaffold and its derivatives are widely recognized for their excellent photoelectric properties and are frequently used in organic electroluminescence applications. bohrium.commdpi.comnih.gov The inherent electron-deficient nature of the quinoxaline core makes it a good electron-transporting and emissive unit. acs.org Various pyrroloquinoxaline isomers have been successfully incorporated into OLEDs as host materials or emitters. nih.govbohrium.comresearchgate.net For example, bipolar host materials based on a pyrrolo[1,2-a]quinoxaline acceptor have been used to fabricate efficient phosphorescent OLEDs (PhOLEDs). researchgate.net Given this strong precedent, the 3H-pyrrolo-[1,2,3-de]quinoxaline framework, which is now synthetically accessible, represents a highly promising new class of materials for the development of novel emitters and charge-transport materials for next-generation OLED devices. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms for 1h Pyrrolo 1,2,3 De Quinoxaline

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic methods is paramount for the exploration of any new chemical scaffold. For the pyrrolo[1,2,3-de]quinoxaline system, future research will likely focus on expanding the existing synthetic toolbox with more sustainable and versatile methodologies.

A recently developed gold-catalyzed protocol has proven effective for the synthesis of functionalized 3H-pyrrolo[1,2,3-de]quinoxalines. mdpi.com This method utilizes substituted N-alkynyl indoles and proceeds via an intramolecular hydroamination reaction under mild conditions. mdpi.comresearchgate.net The reaction demonstrates high selectivity, exclusively yielding the 6-exo-dig cyclization product, which then isomerizes to the final aromatic system. mdpi.com

Future efforts could build upon this success by:

Exploring Alternative Catalysts: Investigating less expensive and more abundant metal catalysts (e.g., iron, copper) or even metal-free organocatalytic systems could enhance the sustainability and cost-effectiveness of the synthesis. rsc.org Electrochemical methods, which offer mild conditions and high atom economy, also present a promising avenue for C-H functionalization and cyclization to form the pyrroloquinoxaline core. rsc.org

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions that assemble the tricyclic core from simple, readily available starting materials would significantly improve synthetic efficiency. Such strategies are being developed for related quinoxaline (B1680401) systems and could be adapted for this specific scaffold.

Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol) and energy sources (e.g., microwave, ultrasound irradiation) should be prioritized to align with the principles of sustainable chemistry. nih.gov

Expansion of Derivatization Strategies for Enhanced Structural Diversity

To fully probe the potential applications of the 1H-pyrrolo[1,2,3-de]quinoxaline scaffold, a wide array of derivatives must be accessible. The gold-catalyzed synthesis already demonstrates good tolerance for various functional groups, including halogens, alkoxyl, cyano, ketone, and ester moieties, providing a solid starting point for diversification. mdpi.comresearchgate.net

Future derivatization strategies should aim to:

Introduce Diverse Substituents: The existing methodology successfully produces derivatives with good to excellent yields, accommodating both electron-donating and electron-withdrawing groups on the starting indole (B1671886). mdpi.com This allows for the synthesis of a library of compounds with varied electronic and steric properties.

Post-Synthesis Functionalization: Developing methods for the selective functionalization of the synthesized pyrrolo[1,2,3-de]quinoxaline core itself will be crucial. This could involve electrophilic aromatic substitution, cross-coupling reactions, or C-H activation to introduce new functionalities at specific positions on the tricyclic system.

Bioisosteric Replacement and Scaffold Hopping: For medicinal chemistry applications, replacing parts of the molecule with bioisosteres could modulate pharmacokinetic and pharmacodynamic properties. Furthermore, using the core as a scaffold for creating analogues of known bioactive molecules, such as Mcl-1 inhibitors, is a promising strategy. mdpi.com

Table 1: Synthesized Derivatives of 3H-Pyrrolo[1,2,3-de]quinoxaline via Gold-Catalyzed Hydroamination

This interactive table showcases a selection of functionalized 3H-pyrrolo[1,2,3-de]quinoxaline derivatives synthesized through a gold-catalyzed intramolecular hydroamination protocol, highlighting the versatility of the method. mdpi.com

CompoundSubstituentsYield (%)Melting Point (°C)
2a R¹=Cl, R²=H, R³=Ph, R⁴=Bn92149–150
2b R¹=Cl, R²=H, R³=Ph, R⁴=Me85134–135
2c R¹=Cl, R²=H, R³=Ph, R⁴=CH₂CH₂Ph87120–121
2d R¹=Cl, R²=H, R³=Ph, R⁴=CH₂-(4-Cl-Ph)90174–175
2e R¹=Cl, R²=H, R³=Ph, R⁴=CH₂-(4-F-Ph)88159–160
2f R¹=H, R²=H, R³=Ph, R⁴=Bn89125–126
2g R¹=Br, R²=H, R³=Ph, R⁴=Bn81165–166
2h R¹=H, R²=Me, R³=Ph, R⁴=Bn86135–136
2i R¹=H, R²=Me, R³=Ph, R⁴=CH₂-(4-Cl-Ph)79128–129
2j R¹=H, R²=H, R³=Me, R⁴=Bn94109–110

Advanced Mechanistic Investigations and Computational Simulations

A deep understanding of reaction mechanisms and molecular properties is essential for optimizing synthetic routes and rationally designing new functional molecules.

For the this compound system, future work should include:

Detailed Mechanistic Studies: While a general mechanism for the gold-catalyzed hydroamination has been proposed, further experimental studies (e.g., kinetic analysis, isotope labeling) could provide deeper insights into the catalytic cycle and the factors controlling selectivity. mdpi.com

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. For instance, calculations have been used to rationalize the final isomerization step in the synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines, indicating that the imine-type product is thermodynamically more stable than its enamine isomer. mdpi.comresearchgate.net

Predicting Molecular Properties: Computational methods can predict key properties like electronic structure, absorption/emission spectra, and reactivity. rsc.org Such predictions can guide the synthesis of derivatives with desired characteristics for applications in materials science (e.g., as organic emitters) or medicinal chemistry. acs.org For example, computational evaluation of the antioxidant activity of related pyrrolo[2,3-b]quinoxaline derivatives has been successfully performed. nih.govnih.gov

Exploration of Supramolecular Assembly and Host-Guest Chemistry

The planar, aromatic structure of the this compound core makes it an attractive building block for supramolecular chemistry. This field explores the non-covalent interactions between molecules to create large, ordered assemblies with emergent properties.

Future research in this area could involve:

Self-Assembly Studies: Investigating the ability of appropriately functionalized derivatives to self-assemble into higher-order structures like nanofibers, gels, or liquid crystals. The introduction of groups capable of hydrogen bonding or π-π stacking could drive this assembly.

Host-Guest Systems: Designing pyrrolo[1,2,3-de]quinoxaline-based hosts for the recognition of specific guest molecules. The rigid scaffold could be incorporated into larger macrocyclic or cage-like structures capable of binding ions or small organic molecules, with potential applications in sensing or separation. nih.govrsc.orgnih.govrsc.org

Anion Recognition: Pyrrole-containing systems are well-known for their ability to act as anion receptors. nih.gov Exploring the anion-binding properties of protonated or functionalized pyrrolo[1,2,3-de]quinoxalines could lead to new chemosensors.

Integration into Hybrid Material Systems and Nanotechnology

The unique photophysical and electronic properties inherent to many quinoxaline-based systems suggest that the this compound scaffold could be a valuable component in advanced materials.

Emerging paradigms in this area include:

Organic Electronics: Quinoxaline derivatives are known constituents of electroluminescent materials. nih.gov The photophysical properties of the pyrrolo[1,2,3-de]quinoxaline core should be thoroughly investigated to assess its potential in applications like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Studies on related pyrrolo[1,2-a]quinoxalines have already revealed interesting environmental responsiveness and potential for aggregation-induced emission (AIE). acs.org

Hybrid Nanomaterials: The covalent attachment of the pyrrolo[1,2,3-de]quinoxaline core to inorganic nanoparticles (e.g., gold nanoparticles, quantum dots) or integration into metal-organic frameworks (MOFs) could create hybrid materials with synergistic properties. researchgate.net

Chemosensors: The development of fluorescent chemosensors is a significant area of research. Functionalized derivatives could be designed to exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions or biologically relevant molecules.

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity. nih.govyoutube.comyoutube.com For the this compound scaffold, which is structurally related to known bioactive tricyclic systems, SAR studies are a critical next step. mdpi.com

Key future directions include:

Screening and Biological Evaluation: Synthesizing a diverse library of derivatives and screening them against various biological targets (e.g., kinases, protein-protein interactions, DNA). The structural relationship to Mcl-1 inhibitors suggests this as a promising starting point. mdpi.com SAR studies on related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have identified potent inhibitors of targets like Bruton's tyrosine kinase (BTK) and activators of Sirt6. nih.govnih.gov

Identifying Key Pharmacophores: Systematically modifying the substitution pattern on the aromatic rings and at the nitrogen atom to identify the key structural features required for activity and selectivity. For other quinoxaline-based inhibitors, specific linkers and substituents have been shown to be essential for activity. mdpi.com

Computational Drug Design: Using molecular docking and other computational tools to model the interaction of pyrrolo[1,2,3-de]quinoxaline derivatives with target proteins. This can help rationalize observed SAR data and guide the design of new, more potent, and selective compounds. nih.govresearchgate.net Such approaches have been successfully applied to other classes of pyrroloquinoxaline analogues to identify potential anticancer and antitubercular agents. nih.govmdpi.com

Q & A

Q. Methodological Consideration :

  • Catalyst Selection : FeCl₃ avoids metal contamination but requires inert conditions, while CuCl₂ enables air tolerance but may complicate purification.
  • Solvent Optimization : Polar aprotic solvents (DMSO) enhance reaction efficiency in metal-mediated routes.

How do substituent modifications (e.g., bromo vs. nitro groups) influence the biological activity of this compound derivatives?

Advanced Research Question
Bromo-substituted derivatives exhibit enhanced anticancer activity against non-small-cell lung cancer cells (IC₅₀ values 2–10 μM) compared to nitro analogs due to improved lipophilicity (LogP ~3.5) and target binding . In contrast, trifluoromethylphenyl-piperazinyl derivatives show antifungal activity against Candida albicans (MIC₉₀ ~4 μg/mL) via steric and electronic modulation .

Q. Data Contradiction Analysis :

  • Anticancer vs. Antifungal : Bromo groups prioritize cytotoxicity via apoptosis induction, while bulky substituents (e.g., trifluoromethyl) enhance antifungal activity by disrupting membrane integrity.
  • LogP Optimization : Balancing hydrophobicity (LogP 2–4) is critical for blood-brain barrier penetration in CNS-targeted derivatives .

What computational strategies are employed to predict the interaction of this compound derivatives with biological targets?

Advanced Research Question
Molecular docking studies (e.g., AutoDock Vina) prioritize peripheral anionic site (PAS) binding over catalytic sites (CAS) for acetylcholinesterase (AChE) inhibitors, as seen in quinoxaline derivatives with IC₅₀ values of 0.077–50.08 μM . QSAR models highlight LogP and electronegative substituents (e.g., -NO₂) as key descriptors for trypanocidal activity .

Q. Methodological Workflow :

Target Identification : PDB mining for quinoxaline-protein complexes (e.g., 1ACJ for AChE).

Docking Validation : Compare binding scores with experimental IC₅₀ values to refine ligand poses.

How can researchers resolve contradictions in reaction yields when varying catalysts for quinoxaline synthesis?

Advanced Research Question
Contradictory yields (e.g., 60% with CuCl₂ vs. 85% with FeCl₃) arise from divergent mechanisms:

  • Oxidative Coupling (FeCl₃) : Proceeds via radical intermediates, favoring electron-deficient substrates .
  • Cross-Dehydrogenative Coupling (CuCl₂) : Requires iodide ligands to stabilize Cu(I)/Cu(II) cycles, sensitive to steric hindrance .

Q. Experimental Design :

  • Control Reactions : Compare yields under inert (argon) vs. aerobic conditions to assess catalyst robustness.
  • Kinetic Studies : Monitor intermediates via in-situ NMR or HPLC to identify rate-limiting steps.

What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

Basic Research Question

  • X-Ray Crystallography : Resolves regiochemistry (e.g., monoclinic P2₁/c space group for 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) .
  • NMR Analysis : ¹H/¹³C NMR distinguishes positional isomers via coupling patterns (e.g., H-9 δ 9.16 ppm in piperazinyl derivatives) .

Q. Methodological Insight :

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 2.3 eV for thiazolo[3,4-a]quinoxaline) to guide material design .
  • Electroluminescence Testing : Evaluate luminance efficiency in OLED prototypes using spin-coated thin films.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.